molecular formula C15H14FN3O2S B2484146 N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953259-65-9

N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2484146
CAS No.: 953259-65-9
M. Wt: 319.35
InChI Key: FZLOPSXSHVZOAY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core linked to a 4-fluorobenzyl group via an acetamide bridge. Its synthesis typically involves condensation reactions using reagents like cesium carbonate and DMF, as seen in analogous compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)8-18-13(20)7-12-9-22-15-17-6-5-14(21)19(12)15/h1-6,12H,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOPSXSHVZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13FN4O1S\text{C}_{14}\text{H}_{13}\text{F}\text{N}_4\text{O}_1\text{S}

This compound features a thiazole-pyrimidine core which is known for various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaIC50 (μM)
Compound AE. coli158.5 ± 12.5
Compound BS. aureus120.0 ± 10.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its interactions with cyclooxygenase (COX) enzymes. Compounds with similar structures have shown to inhibit COX enzymes effectively:

CompoundCOX Inhibition (IC50 μM)Comparison Drug (Celecoxib)
Compound C0.04 ± 0.010.04 ± 0.01
Compound D0.05 ± 0.020.04 ± 0.01

These findings suggest that the compound may possess similar anti-inflammatory properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Antibacterial Mechanism : The thiazole and pyrimidine moieties may disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes.

Case Studies

A review of literature reveals several case studies where similar compounds have been tested for biological activity:

  • Study on Antimicrobial Effects : A study demonstrated that thiazole-pyrimidine derivatives exhibited significant antibacterial properties against resistant strains of bacteria .
  • Anti-inflammatory Studies : Research indicated that certain derivatives showed promising results in reducing inflammation in animal models through the inhibition of COX pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Several analogs with modified benzyl substituents highlight the impact of electronic and steric effects:

Compound Name Substituent on Benzyl Key Data (e.g., Activity) Source
(E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-fluoro 5.503 (Value 52)
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-nitro 5.928 (Value 53)
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-ethoxy 5.171 (Value 54)
  • 4-Fluorobenzyl (Value 52) : Exhibits intermediate activity compared to nitro and ethoxy analogs. The electron-withdrawing fluorine may enhance binding affinity in certain targets.
  • 4-Nitrobenzyl (Value 53) : Higher numerical value (5.928) suggests reduced activity or altered physicochemical properties compared to the fluoro analog, possibly due to increased steric bulk or metabolic instability.
  • 4-Ethoxybenzyl (Value 54) : Lower value (5.171) may indicate improved solubility or bioavailability from the electron-donating ethoxy group .

Heterocyclic Core Modifications

Variations in the heterocyclic scaffold significantly influence bioactivity and applications:

Compound Name Core Structure Key Properties Source
Target Compound Thiazolo[3,2-a]pyrimidinone Potential enzymatic inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine High molecular weight (589.1 g/mol), MP: 175–178°C
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c][1,2]benzothiazine Demonstrated antimicrobial activity
  • Pyrazolo[3,4-d]pyrimidine (Example 53) : The fused pyrazole-pyrimidine system in ’s compound suggests higher rigidity, possibly improving metabolic stability but reducing solubility .
  • Pyrazolo-Benzothiazine : The sulfone group in ’s analog contributes to oxidative stability and antimicrobial efficacy .

Physicochemical and Optical Properties

  • Optical Applications : The thiazolo[3,2-a]pyridine core in related compounds (e.g., TPDCA and TPCA) acts as a fluorophore, suggesting that the target compound’s structure may also exhibit luminescent properties under specific conditions .
  • Thermal Stability : Example 53’s melting point (175–178°C) indicates high crystallinity, which could limit bioavailability compared to more soluble analogs .

Key Research Findings and Gaps

  • Activity Trends : Fluorinated benzyl groups (e.g., 4-fluoro) often balance activity and solubility, but nitro groups may introduce toxicity risks .
  • Unresolved Questions: The exact biological targets of the thiazolo[3,2-a]pyrimidinone core remain unclear. Further studies on pharmacokinetics and in vivo efficacy are needed.

Preparation Methods

One-Pot Multicomponent Reaction

The thiazolo[3,2-a]pyrimidinone core is efficiently constructed via a one-pot reaction involving 2-aminothiazole , aromatic aldehydes , and acetoacetate esters in the presence of ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide, [BMIM]Br). For the target compound, 4-fluorobenzaldehyde serves as the aromatic aldehyde component.

Reaction Conditions :

  • Molar Ratio : 2-Aminothiazole : 4-Fluorobenzaldehyde : Ethyl Acetoacetate = 1.2 : 1.0 : 1.0
  • Solvent : Ethanol or methanol
  • Catalyst : [BMIM]Br (10 mol%)
  • Temperature : 60–80°C (reflux)
  • Time : 6–8 hours

Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol to yield 3-(ethoxycarbonyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-7-carbaldehyde .

Cyclization via Copper Catalysis

An alternative route employs 5-iodocytidine derivatives and isothiocyanates under copper catalysis to form thiazolopyrimidine frameworks. While originally designed for nucleoside analogues, this method is adaptable by substituting cytidine with a 4-fluorobenzylamine-coupled intermediate.

Key Steps :

  • Iodination : 5-Iodo-substituted pyrimidine precursors are prepared using N-iodosuccinimide (NIS) in dichloroethane.
  • Copper-Mediated Cyclization : Reaction with 4-fluorobenzyl isothiocyanate in dimethyl sulfoxide (DMSO) with CuBr and 1,10-phenanthroline yields the thiazolo[3,2-a]pyrimidinone core.

Introduction of the Acetamide Side Chain

Amidation of Carboxylic Acid Intermediates

The acetamide moiety is introduced via coupling of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid with 4-fluorobenzylamine using carbodiimide reagents (e.g., EDCI/HOBt).

Procedure :

  • Activation : The carboxylic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C for 30 minutes.
  • Coupling : 4-Fluorobenzylamine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Direct Alkylation of Thiazolopyrimidinone

A streamlined approach involves alkylation of the thiazolopyrimidinone nitrogen with 2-chloro-N-(4-fluorobenzyl)acetamide under basic conditions.

Reaction Setup :

  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Acetonitrile
  • Temperature : 80°C, 4–6 hours
  • Yield : 68–72% after recrystallization.

Solid-Phase Synthesis for Library Generation

A high-throughput method utilizes Wang resin -bound intermediates to generate thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. Adapting this for the target compound:

  • Resin Loading : Couple Fmoc-protected 2-aminothiazole to Wang resin using DIC/HOBt.
  • Cyclization : Treat with 4-fluorobenzyl isocyanate and triphosgene to form the thiazolo[3,2-a]pyrimidinone core.
  • Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:9).

Advantages :

  • Purity : >95% by HPLC
  • Yield : 82–89% per step

Comparative Analysis of Synthetic Routes

Method Yield Time Complexity Purification
One-Pot Multicomponent 75–80% 8 h Low Recrystallization
Copper Catalysis 65–70% 36 h Moderate Column Chromatography
Solid-Phase 82–89% 48 h High Resin Cleavage

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The thiazolo[3,2-a]pyrimidinone structure necessitates precise control over cyclization regiochemistry. Using ionic liquids as solvents enhances selectivity by stabilizing transition states.

Functional Group Compatibility

The electron-withdrawing 4-fluoro group on the benzyl moiety may hinder amidation. Employing DMAP as an additive accelerates coupling rates by 30–40%.

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